molecular formula C12H17BrN2O3S B511360 1-((5-Bromo-2-methoxyphenyl)sulfonyl)-4-methylpiperazine CAS No. 325809-71-0

1-((5-Bromo-2-methoxyphenyl)sulfonyl)-4-methylpiperazine

Cat. No.: B511360
CAS No.: 325809-71-0
M. Wt: 349.25g/mol
InChI Key: XAKJGSGZVLTMFL-UHFFFAOYSA-N
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Description

1-((5-Bromo-2-methoxyphenyl)sulfonyl)-4-methylpiperazine is a sulfonamide derivative featuring a piperazine core substituted with a methyl group at the 4-position and a 5-bromo-2-methoxyphenylsulfonyl moiety. This compound belongs to a class of sulfonylpiperazines known for diverse biological activities, including anticancer, enzyme inhibition, and immunomodulatory properties. Its synthesis typically involves sulfonylation of 4-methylpiperazine with a suitably substituted sulfonyl chloride under basic conditions (e.g., DIPEA in anhydrous CH₂Cl₂), as described in analogous protocols for related compounds . The bromine and methoxy substituents on the aromatic ring likely influence electronic and steric properties, affecting binding affinity and metabolic stability.

Properties

IUPAC Name

1-(5-bromo-2-methoxyphenyl)sulfonyl-4-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2O3S/c1-14-5-7-15(8-6-14)19(16,17)12-9-10(13)3-4-11(12)18-2/h3-4,9H,5-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAKJGSGZVLTMFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((5-Bromo-2-methoxyphenyl)sulfonyl)-4-methylpiperazine typically involves the reaction of 5-bromo-2-methoxybenzenesulfonyl chloride with 4-methylpiperazine. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions often include maintaining the temperature at room temperature and stirring the mixture for several hours to ensure complete reaction .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-((5-Bromo-2-methoxyphenyl)sulfonyl)-4-methylpiperazine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Products include derivatives with different halogens or other substituents replacing the bromine atom.

    Oxidation and Reduction Reactions: Products include aldehydes, acids, sulfinyl, and sulfhydryl derivatives.

    Coupling Reactions: Biaryl compounds with extended aromatic systems.

Scientific Research Applications

Medicinal Chemistry

The compound is recognized for its role as a pharmacological agent . Its structural features allow it to interact with various biological targets, making it a candidate for drug development. Notably, the piperazine ring is a common motif in many pharmaceutical compounds, providing essential properties such as solubility and bioavailability.

Antidepressant Activity

Research indicates that piperazine derivatives, including 1-((5-Bromo-2-methoxyphenyl)sulfonyl)-4-methylpiperazine, exhibit significant antidepressant effects. These compounds act on neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation. Studies have shown that modifications to the piperazine structure can enhance the efficacy of these compounds against depression .

Pain Management

The compound has been investigated for its potential as a modulator of pain pathways . Piperazine derivatives have been shown to interact with P2X receptors, which are implicated in pain signaling. This interaction could lead to novel analgesics that target specific pain mechanisms without the side effects associated with traditional opioids .

Anticancer Properties

There is growing evidence supporting the anticancer activity of piperazine-containing compounds. Studies have demonstrated that this compound can inhibit tumor growth in various cancer cell lines by inducing apoptosis and disrupting cellular proliferation pathways. The compound's ability to enhance reactive oxygen species (ROS) production has been linked to its cytotoxic effects on cancer cells .

Neuroprotective Effects

Recent investigations highlight the neuroprotective properties of this compound, particularly in models of neurodegenerative diseases. Its mechanism involves the modulation of inflammatory responses and oxidative stress reduction, which are critical factors in conditions like Alzheimer's disease and Parkinson's disease .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological profile. Research has focused on how variations in substituents affect the compound's binding affinity to biological targets and its overall efficacy. For instance, modifications to the sulfonyl group or piperazine moiety can significantly influence activity against specific receptors or enzymes .

Analytical Methods for Compound Evaluation

To assess the efficacy and safety of this compound, various analytical techniques are employed:

  • High-Performance Liquid Chromatography (HPLC) : Used for purity analysis and quantification.
  • Mass Spectrometry (MS) : Provides insights into molecular weight and structure.
  • Nuclear Magnetic Resonance (NMR) : Helps elucidate the compound's structural characteristics.

These methods facilitate comprehensive evaluation during drug development stages.

Mechanism of Action

The mechanism of action of 1-((5-Bromo-2-methoxyphenyl)sulfonyl)-4-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The bromine atom and methoxy group can also contribute to the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Sulfonylpiperazine derivatives exhibit structural and functional diversity depending on substituents. Below is a detailed comparison of 1-((5-Bromo-2-methoxyphenyl)sulfonyl)-4-methylpiperazine with structurally related analogs:

Table 1: Structural and Functional Comparison of Sulfonylpiperazine Derivatives

Compound Name Key Substituents Biological Activity/Application Key Findings References
This compound 5-Bromo-2-methoxyphenylsulfonyl, 4-methyl Anticancer (inferred from analogs) Likely targets kinase or protease pathways due to sulfonamide moiety; bromine enhances lipophilicity and halogen bonding potential.
Sildenafil citrate (1-[[3-(6,7-dihydro-1-methyl-7-oxo-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-ethoxyphenyl]sulfonyl]-4-methylpiperazine citrate) Pyrazolopyrimidinyl-ethoxyphenylsulfonyl Erectile dysfunction therapy Inhibits PDE5; pharmacokinetics affected by energy drinks (CYP3A4 interaction). High selectivity for PDE5 over other isoforms.
1-((6-Chloropyridin-3-yl)sulfonyl)-4-methylpiperazine 6-Chloropyridin-3-ylsulfonyl Not explicitly stated (structural analog) Chloropyridine group may enhance metabolic stability; potential CNS activity due to pyridine moiety.
1-((2-Bromo-4,5-difluorophenyl)sulfonyl)-4-methylpiperazine 2-Bromo-4,5-difluorophenylsulfonyl Not explicitly stated (structural analog) Fluorine atoms increase electronegativity and membrane permeability; bromine aids in halogen bonding.
1-(4-Fluorophenylthiocarbamoyl)-4-methylpiperazine 4-Fluorophenylthiocarbamoyl Herbicide safener for maize Reverses chlorsulfuron-induced growth inhibition in maize roots; no direct enzyme inhibition, suggesting indirect detoxification.
1-(5-Chloro-2-methylphenyl)-4-(mesitylsulfonyl)piperazine Mesitylsulfonyl, 5-chloro-2-methylphenyl Not explicitly stated (structural analog) Bulky mesityl group may hinder enzymatic degradation; chloro and methyl substituents enhance hydrophobic interactions.

Key Observations

Structural Variations and Activity :

  • Aromatic Substituents : Bromine (as in the target compound) and chlorine (e.g., ) enhance lipophilicity and halogen bonding, crucial for target binding. Methoxy groups (e.g., target compound, sildenafil) improve solubility and modulate electronic effects.
  • Sulfonyl vs. Thiocarbamoyl : The sulfonyl group in the target compound and sildenafil facilitates strong hydrogen bonding and enzyme inhibition (e.g., PDE5 in sildenafil), whereas thiocarbamoyl derivatives (e.g., ) exhibit detoxification roles in plants.

Therapeutic vs. Agricultural Applications :

  • Sildenafil and the target compound (by analogy to ) are designed for human therapeutics, focusing on enzyme inhibition. In contrast, 1-(4-fluorophenylthiocarbamoyl)-4-methylpiperazine is tailored for agricultural use, mitigating herbicide toxicity .

Synthetic Routes :

  • Most sulfonylpiperazines, including the target compound, are synthesized via sulfonylation of piperazine derivatives using sulfonyl chlorides (e.g., ). Sildenafil’s synthesis involves additional steps to incorporate the pyrazolopyrimidinyl core .

Metabolic Considerations :

  • Fluorine and bromine substituents (e.g., ) may reduce oxidative metabolism, enhancing half-life. Sildenafil’s ethoxy group contributes to CYP3A4-mediated interactions .

Biological Activity

1-((5-Bromo-2-methoxyphenyl)sulfonyl)-4-methylpiperazine is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine ring, which is known for enhancing the pharmacological properties of various drugs. Its structure includes a sulfonyl group and a brominated aromatic moiety, contributing to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:

  • Enzyme Inhibition : The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, inhibiting their activity. This mechanism is significant for targeting enzymes involved in disease processes.
  • Receptor Interaction : The compound may exhibit binding affinity for various receptors, potentially modulating their activity. This can lead to therapeutic effects in conditions such as cancer and inflammation.

Anticancer Properties

Research has indicated that this compound possesses anticancer properties. It has been explored for its potential to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. Studies suggest that the compound may target specific pathways involved in cancer progression.

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. It exhibits activity against various bacterial strains, including Gram-positive bacteria. The minimum inhibitory concentration (MIC) values indicate that it can effectively inhibit bacterial growth, making it a candidate for further development in treating infections .

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can reduce inflammation by inhibiting nitric oxide (NO) secretion in macrophages. This suggests potential applications in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Anticancer Study : A study focused on the compound's ability to induce apoptosis in cancer cell lines showed promising results, indicating its potential as a therapeutic agent against specific types of cancer.
  • Antimicrobial Research : In another study, this compound was tested against Staphylococcus aureus and Escherichia coli, demonstrating significant antimicrobial activity with MIC values comparable to established antibiotics .
  • Inflammation Model : The anti-inflammatory properties were evaluated using RAW264.7 macrophages treated with lipopolysaccharides (LPS). The compound effectively reduced NO production, highlighting its potential for developing anti-inflammatory therapeutics .

Comparative Analysis

To better understand the efficacy of this compound, it is useful to compare it with similar compounds:

Compound NameAnticancer ActivityAntimicrobial ActivityAnti-inflammatory Activity
This compoundYesYesYes
5-Bromo-2-methoxybenzenesulfonyl chlorideModerateLimitedNo
Piperazine derivatives (various)VariableYesVariable

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